molecular formula C8H8F3NO B1459060 (4-(difluoromethoxy)-2-fluorophenyl)methanamine CAS No. 1261440-05-4

(4-(difluoromethoxy)-2-fluorophenyl)methanamine

Cat. No.: B1459060
CAS No.: 1261440-05-4
M. Wt: 191.15 g/mol
InChI Key: DXFSRVHKKOLMFR-UHFFFAOYSA-N
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Description

(4-(Difluoromethoxy)-2-fluorophenyl)methanamine is an organic compound that features a methanamine group attached to a difluoromethoxy and fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(difluoromethoxy)-2-fluorophenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorophenyl precursor.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation Products: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction Products: Reduced forms such as primary amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-(Difluoromethoxy)-2-fluorophenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (4-(difluoromethoxy)-2-fluorophenyl)methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes or signaling.

Comparison with Similar Compounds

    (4-Methoxy-2-fluorophenyl)methanamine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    (4-(Trifluoromethoxy)-2-fluorophenyl)methanamine: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness:

    Difluoromethoxy Group: The presence of the difluoromethoxy group imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.

    Fluorine Substitution: The fluorine atoms enhance the compound’s reactivity and potential biological activity.

Properties

IUPAC Name

[4-(difluoromethoxy)-2-fluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFSRVHKKOLMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261440-05-4
Record name (4-(difluoromethoxy)-2-fluorophenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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